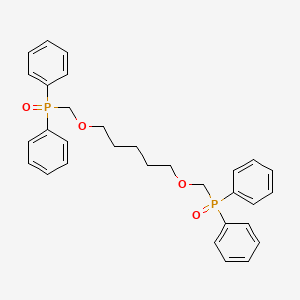
1,1,11,11-Tetraphenyl-3,9-dioxa-1,11-diphosphaundecane 1,11-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,11,11-Tetraphenyl-3,9-dioxa-1,11-diphosphaundecane 1,11-dioxide: pp-232PNNP , belongs to a class of compounds known as phosphine ligands. These ligands play a crucial role in coordination chemistry and catalysis due to their unique properties. Let’s explore further!
Preparation Methods
Synthetic Routes::
- Another approach is the reaction of 1,1,11,11-tetraphenyl-4,8-diaza-1,11-diphosphaundecane with carbon monoxide followed by hydrochloric acid treatment.
pp-232PNNP: can be synthesized through various routes. One common method involves the reaction of 1,1,11,11-tetraphenyl-4,8-diaza-1,11-diphosphaundecane with oxygen or other oxidants.
- These reactions typically occur in organic solvents such as dichloromethane.
- The choice of oxidants and reaction conditions influences the stereochemistry of the resulting complexes.
- While industrial-scale production methods are less common, research laboratories often synthesize these ligands for further studies.
Chemical Reactions Analysis
Reactions::
- Common reagents include chlorine, carbon monoxide, and hydrochloric acid.
pp-232PNNP: undergoes various reactions, including:
- The resulting cobalt (III) complexes exhibit different isomers (RR, SS, RS) based on the ligand’s stereochemistry.
- The ligand’s absorption, circular dichroism, and NMR spectra provide insights into the complex’s structure.
Scientific Research Applications
pp-232PNNP: finds applications in:
Mechanism of Action
- The compound’s mechanism of action depends on the specific complex formed.
- It may interact with metal centers, participate in electron transfer processes, or influence reactivity.
Comparison with Similar Compounds
- Similar compounds include other phosphine ligands like 1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide .
pp-232PNNP: stands out due to its unique structure.
Properties
Molecular Formula |
C31H34O4P2 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[5-(diphenylphosphorylmethoxy)pentoxymethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C31H34O4P2/c32-36(28-16-6-1-7-17-28,29-18-8-2-9-19-29)26-34-24-14-5-15-25-35-27-37(33,30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-4,6-13,16-23H,5,14-15,24-27H2 |
InChI Key |
QSQQKXTUGQCVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(COCCCCCOCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(diethylcarbamoyl)-2-{[(3,5-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11517188.png)
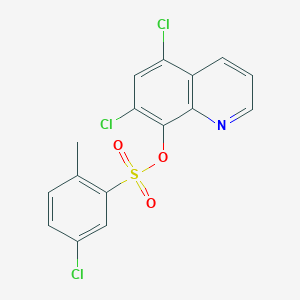
![8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517206.png)
![[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517210.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517220.png)
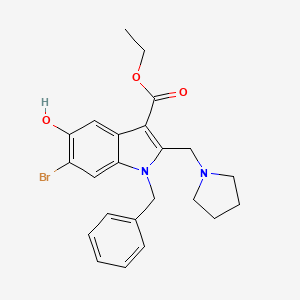
![6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11517233.png)
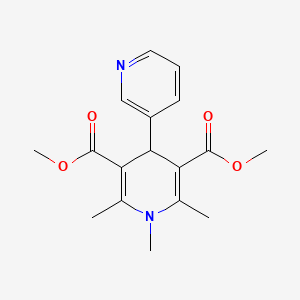
![N-(2,4-dimethylphenyl)-2-{[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11517235.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodophenyl)tryptophanamide](/img/structure/B11517239.png)
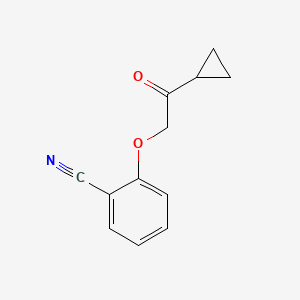
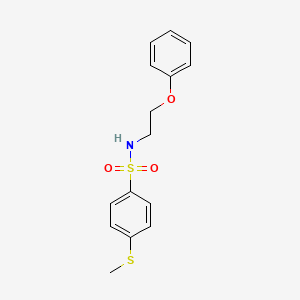
![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11517248.png)
![(2E)-2-cyano-N-cyclohexyl-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B11517251.png)
